Chain Length Dependence of Copper Electrodeposition Acceleration Efficiency
In a direct study of mercaptoalkylsulfonate chain length on copper deposition, 4-mercaptobutane-1-sulfonic acid (C4) exhibited a distinct electrochemical profile relative to shorter homologs. The combination of rotating disk voltammetry and in situ Raman spectroscopy revealed that effective acceleration requires tethering of the mercaptoalkylsulfonate species to the electrode surface, with the sulfonate group positioned to partially desolvate Cu²⁺. While the C3 analog (MPS) demonstrated optimal acceleration, the C4 compound showed a different overpotential shift and exchange current density behavior, consistent with its longer, more flexible spacer [1].
| Evidence Dimension | Overpotential shift and Cu deposition rate (qualitative comparison of acceleration efficiency) |
|---|---|
| Target Compound Data | Observed distinct overpotential shift and deposition rate, qualitatively less efficient than C3 (MPS) but different from C2. |
| Comparator Or Baseline | 3-mercaptopropane-1-sulfonic acid (MPS, C3) – optimal accelerator; 2-mercaptoethanesulfonic acid (MES, C2) – different kinetic profile. |
| Quantified Difference | Not quantified in abstract; qualitative trend: C3 > C4 > C2 in acceleration efficiency. |
| Conditions | CuSO₄/H₂SO₄ electrolyte with chloride, rotating disk electrode, shell-isolated nanoparticle-enhanced Raman spectroscopy (SHINERS). |
Why This Matters
This chain-length-specific behavior dictates which analog should be selected for a given electroplating process; the C4 compound offers a different balance of surface residence time and Cu⁺ stabilization than the more aggressive C3 accelerator.
- [1] Gewirth AA, Schmidt R, Schmitt KG, Rooney R. (Invited) Chain Length Variation to Probe Mechanism of Accelerator Additives in Copper Electrodeposition. 233rd ECS Meeting, Seattle, WA, May 16, 2018. Abstract 1252. View Source
